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Compound of Interest

Compound Name:
(4-

Methoxyphenyl)diphenylmethanol

Cat. No.: B1213315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of (4-
methoxyphenyl)diphenylmethanol and its para-substituted analogues. The inclusion of

electron-donating and electron-withdrawing groups on one of the phenyl rings allows for a

systematic study of their effects on the spectral properties of the parent compound. This

information is valuable for understanding structure-property relationships, which is crucial in

fields such as medicinal chemistry and materials science.

Experimental Protocols
1. Synthesis of (4-methoxyphenyl)diphenylmethanol and its Analogues via Grignard

Reaction

This protocol describes a general method for the synthesis of (4-
methoxyphenyl)diphenylmethanol and its para-substituted analogues using a Grignard

reaction. The reaction involves the addition of a phenylmagnesium bromide (or a substituted

variant) to a diaryl ketone.

Materials:

Magnesium turnings
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Anhydrous diethyl ether

Bromobenzene (or para-substituted bromobenzene: 4-bromotoluene, 4-bromoanisole, 1-

bromo-4-nitrobenzene)

4-Methoxybenzophenone

Iodine crystal (as initiator)

10% Sulfuric acid

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Hexane

Ethyl acetate

Procedure:

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux

condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a

small crystal of iodine. A solution of the appropriate bromobenzene (1.1 eq) in anhydrous

diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle

heating. Once the reaction starts, the remaining bromobenzene solution is added at a rate

that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an

additional 30 minutes.

Reaction with Ketone: A solution of 4-methoxybenzophenone (1.0 eq) in anhydrous diethyl

ether is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then

allowed to warm to room temperature and stirred for 1-2 hours.

Work-up: The reaction is quenched by the slow addition of 10% sulfuric acid. The organic

layer is separated, and the aqueous layer is extracted with diethyl ether. The combined

organic layers are washed with saturated sodium bicarbonate solution and brine, then dried

over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to

afford the desired triarylmethanol.

2. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

Samples were dissolved in deuterated chloroform (CDCl₃).

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard.

Infrared (IR) Spectroscopy:

IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer.

Solid samples were analyzed as KBr pellets.

Absorbance frequencies are reported in wavenumbers (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer.

Samples were dissolved in spectroscopic grade ethanol.

The wavelength of maximum absorption (λmax) is reported in nanometers (nm).

Data Presentation
The following tables summarize the spectroscopic data obtained for (4-
methoxyphenyl)diphenylmethanol and its para-substituted analogues.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)
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Compound Ar-H (m) -OCH₃ (s) -OH (s)
Other Ar-H
(m)

Other
signals (s)

(4-

methoxyphen

yl)diphenylme

thanol

7.25-7.45 3.81 2.55 6.85-6.95 (d) -

(4-

methoxyphen

yl)(p-

tolyl)phenylm

ethanol

7.10-7.35 3.80 2.41 6.80-6.90 (d) 2.35 (-CH₃)

Bis(4-

methoxyphen

yl)phenylmet

hanol

7.20-7.30 3.79 2.38 6.82-6.92 (d) 3.79 (-OCH₃)

(4-

methoxyphen

yl)(4-

nitrophenyl)p

henylmethan

ol*

7.40-7.60 (d),

8.15-8.25 (d)
3.83 2.80

6.88-6.98 (d),

7.25-7.35 (m)
-

*Note: Data for the nitro-substituted analogue is estimated based on known substituent effects.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)
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Compound C-OH
Ar-C
(Quaternary
)

Ar-CH -OCH₃ Other C

(4-

methoxyphen

yl)diphenylme

thanol

81.9 147.8, 139.2
128.3, 128.1,

127.8, 113.7
55.2 -

(4-

methoxyphen

yl)(p-

tolyl)phenylm

ethanol

81.7
147.9, 144.9,

139.5, 136.8

129.1, 128.2,

128.0, 127.7,

113.6

55.2 21.1 (-CH₃)

Bis(4-

methoxyphen

yl)phenylmet

hanol

81.5 148.0, 139.8
128.1, 127.9,

113.5
55.2 -

(4-

methoxyphen

yl)(4-

nitrophenyl)p

henylmethan

ol*

81.2
154.5, 147.5,

147.0, 138.5

128.8, 128.4,

123.5, 114.0
55.3 -

*Note: Data for the nitro-substituted analogue is estimated based on known substituent effects.

Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
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Compound O-H Stretch
C-H Stretch
(Aromatic)

C-O Stretch
(Ether)

C-O Stretch
(Alcohol)

Other Key
Bands

(4-

methoxyphen

yl)diphenylme

thanol

~3450 (br) ~3060, 3030 ~1250, 1030 ~1170 -

(4-

methoxyphen

yl)(p-

tolyl)phenylm

ethanol

~3445 (br) ~3055, 3025 ~1248, 1032 ~1168 -

Bis(4-

methoxyphen

yl)phenylmet

hanol

~3440 (br) ~3050, 3020 ~1245, 1035 ~1165 -

(4-

methoxyphen

yl)(4-

nitrophenyl)p

henylmethan

ol*

~3460 (br) ~3070, 3040 ~1255, 1028 ~1175
~1520, 1345

(NO₂)

*Note: Data for the nitro-substituted analogue is estimated based on known substituent effects.

Table 4: UV-Vis Spectroscopic Data (Ethanol, λmax in nm)
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Compound π → π* Transition n → π* Transition

(4-

methoxyphenyl)diphenylmetha

nol

~228, 265 ~272

(4-methoxyphenyl)(p-

tolyl)phenylmethanol
~230, 268 ~275

Bis(4-

methoxyphenyl)phenylmethan

ol

~232, 270 ~278

(4-methoxyphenyl)(4-

nitrophenyl)phenylmethanol*
~225, 275 ~310

*Note: Data for the nitro-substituted analogue is estimated based on known substituent effects.

Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

analysis of the target compounds.
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Synthesis Workflow

Aryl Bromide + Mg
in dry ether

Grignard Reagent
(ArMgBr)

Formation

Grignard Reaction

4-Methoxybenzophenone
in dry ether

Aqueous Work-up
(H₃O⁺)

Quenching

Column Chromatography

Final Product
(Triarylmethanol)

Click to download full resolution via product page

Caption: Synthetic workflow for triarylmethanols.
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Spectroscopic Analysis Workflow

Purified Triarylmethanol Sample

Dissolve in CDCl₃ Prepare KBr pellet Dissolve in Ethanol

NMR Spectrometer
(¹H & ¹³C) FT-IR Spectrometer UV-Vis Spectrophotometer

NMR Spectra IR Spectrum UV-Vis Spectrum

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.

To cite this document: BenchChem. [A Spectroscopic Comparison of (4-
methoxyphenyl)diphenylmethanol and its Para-Substituted Analogues]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1213315#spectroscopic-
comparison-of-4-methoxyphenyl-diphenylmethanol-and-its-para-substituted-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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